molecular formula C18H16N6O3 B11190793 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide

1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B11190793
M. Wt: 364.4 g/mol
InChI Key: YMPXUYJBVIGQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

The synthesis of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the 1,2,4-oxadiazole ring, which is achieved through the reaction of amidoximes with carboxylic acids or their derivatives in a NaOH–DMSO medium at ambient temperature

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like DMSO or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(FURAN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE lies in its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide

InChI

InChI=1S/C18H16N6O3/c1-2-15-22-18(27-23-15)12-5-6-16(19-8-12)24-10-14(21-11-24)17(25)20-9-13-4-3-7-26-13/h3-8,10-11H,2,9H2,1H3,(H,20,25)

InChI Key

YMPXUYJBVIGQPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.